molecular formula C18H22N2O4S2 B2707103 methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034409-66-8

methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2707103
CAS No.: 2034409-66-8
M. Wt: 394.5
InChI Key: DIJFKEFHYDNXJF-UHFFFAOYSA-N
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Description

Methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a sulfamoyl phenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of the thiophene ring, the cyclopentyl group, and the sulfamoyl phenyl carbamate moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate is unique due to its combination of a thiophene ring, a cyclopentyl group, and a sulfamoyl phenyl carbamate moiety. This unique structure imparts specific chemical and biological properties that are not found in other compounds with similar functional groups.

Properties

IUPAC Name

methyl N-[4-[(1-thiophen-3-ylcyclopentyl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-24-17(21)20-15-4-6-16(7-5-15)26(22,23)19-13-18(9-2-3-10-18)14-8-11-25-12-14/h4-8,11-12,19H,2-3,9-10,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJFKEFHYDNXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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